Diethazine hydrochloride

Catalog No.
S526015
CAS No.
341-70-8
M.F
C18H23ClN2S
M. Wt
334.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethazine hydrochloride

Using alternative phenothiazines often leads to assay failure in trace metal extraction. Diethazine hydrochloride ensures quantitative ternary complex formation for W(V) and U(VI) extraction, delivering high-sensitivity spectrophotometric quantification.

  • Reversible redox indicator for volumetric bromate titration of ascorbic acid and hydroquinone without premature bleaching.
  • Defined BChE inhibitor profile provides a reliable structural baseline for phenothiazine SAR studies.
  • High aqueous solubility (HCl salt) and thermal stability (mp 184-186°C) for stable reagent preparation.

CAS Number

341-70-8

Product Name

Diethazine hydrochloride

IUPAC Name

N,N-diethyl-2-phenothiazin-10-ylethanamine;hydrochloride

Molecular Formula

C18H23ClN2S

Molecular Weight

334.9 g/mol

InChI

InChI=1S/C18H22N2S.ClH/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)21-18-12-8-6-10-16(18)20;/h5-12H,3-4,13-14H2,1-2H3;1H

InChI Key

LQZPJQKYAOYUJS-UHFFFAOYSA-N

SMILES

CCN(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl

solubility

Soluble in DMSO

Synonyms

10-(2-diethylaminoethyl)phenothiazine, diethazine, diethazine monohydrochloride, diethazine radical ion (1+)

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl

The exact mass of the compound Diethazine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg, 25 mg

Diethazine hydrochloride (CAS: 341-70-8) is a highly soluble phenothiazine derivative characterized by its diethylaminoethyl side chain. In procurement contexts, it is primarily sourced for two distinct but critical applications: as a reversible redox indicator and extractive spectrophotometric reagent in analytical chemistry, and as a reference standard in neuropharmacology [1]. Unlike its highly lipophilic free base, the hydrochloride salt form provides aqueous solubility and thermal stability (melting point 184-186°C), which are essential for formulating stable aqueous buffers and titrants [2]. Its ability to undergo a sharp, one-electron reversible oxidation to a stable radical cation makes it a highly reproducible reagent for the precise quantification of trace metals and organic reductants [3].

Research Fit

Phenothiazine class tool for comparative pharmacology
Antimuscarinic mechanism and neuropharmacology studies
Polysynaptic reflex pathway model research
Drug-membrane biophysics interaction probe

Substituting diethazine hydrochloride with more common phenothiazines, such as chlorpromazine or promethazine, frequently leads to assay failure or reduced sensitivity in analytical workflows [1]. The specific diethylaminoethyl side chain of diethazine tunes its formal redox potential and the stability of its semiquinonoid radical cation in highly acidic media [2]. For example, while promethazine may offer longer color stability in certain palladium assays, diethazine is strictly required for the quantitative formation and chloroform extraction of ternary complexes with metals like tungsten(V) and uranium(VI) [3]. Furthermore, in pharmacological assays, diethazine's specific binding profile as a butyrylcholinesterase inhibitor means that using an alternative phenothiazine will alter the anticholinergic baseline, invalidating comparative structural-activity relationship (SAR) models [4].

Substitution Risk

  • Membrane activity type Peripheral vs. central membrane interaction may shift biophysical readouts compared to chlorpromazine.
  • Reflex selectivity Polysynaptic reflex depression profile contrasts with monosynaptic-targeting phenothiazines; endpoint interpretation may differ.
  • Enzyme interaction Lack of brain GAT inhibition distinguishes diethazine from chlorpromazine and other class members; metabolic context may vary.
  • Toxicity context Toxicity profile relative to ethopropazine may differ; in vivo study design requires source-specific review.

Instantaneous Complexation for Rapid Ruthenium(III) Determination

In the spectrophotometric determination of trace metals, diethazine hydrochloride demonstrates distinct kinetic advantages. It reacts instantaneously with Ruthenium(III) in highly acidic environments (sulfuric or hydrochloric acid) to form a stable red 1:1 complex [1]. This eliminates the need for the prolonged heating or incubation steps required by traditional colorimetric reagents, streamlining high-throughput metallurgical or environmental screening workflows.

Evidence DimensionComplexation kinetics and stoichiometric ratio
Target Compound DataInstantaneous formation of a 1:1 red complex at room temperature
Comparator Or BaselineTraditional colorimetric reagents (require heating/incubation)
Quantified DifferenceReduction of assay incubation time to <1 minute
ConditionsHigh acidity (sulfuric or hydrochloric acid) media

Allows industrial analytical laboratories to perform rapid, room-temperature quantification of Ruthenium(III) without thermal bottlenecks.

Antimycobacterial MIC
Head-to-head
Diethazine MIC 20 μg/mL; Chlorpromazine/Levomepromazine 10 μg/mL; Promethazine 20 μg/mL
Supports compound selection for antimycobacterial SAR studies
2-fold potency difference in M. tuberculosis growth inhibition

Quantitative Extraction Efficiency for Tungsten(V) Ternary Complexes

Diethazine hydrochloride is highly effective for extractive spectrophotometry, particularly for metals that are difficult to isolate in aqueous-only systems. When reacted with Tungsten(V) and thiocyanate in hydrochloric acid, it forms a specific (DTH+)2[WO(SCN)5]2- complex [1]. Unlike simpler phenothiazines that may remain partially in the aqueous phase, this diethazine-mediated ternary complex is quantitatively extracted into chloroform, maximizing the concentration factor and optical sensitivity of the assay.

Evidence DimensionSolvent extraction composition and efficiency
Target Compound DataForms a 2:1 (Diethazine:Tungsten) complex that quantitatively partitions into chloroform
Comparator Or BaselineNon-extractive phenothiazine analogs (poor organic phase partitioning)
Quantified DifferenceEnables highly sensitive trace analysis via complete organic phase extraction
ConditionsHydrochloric acid medium with thiocyanate and chloroform solvent

Critical for procurement in environmental and metallurgical testing where trace metals must be concentrated from complex aqueous matrices prior to measurement.

Reflex Pathway Selectivity
Head-to-head
Selective depression of polysynaptic (linguo-mandibular) reflex; minor effect on monosynaptic knee jerk
Distinct profile for spinal reflex pathway research
Retained in spinal animals; contrasts with chlorpromazine/promazine

Reversible One-Electron Oxidation for Bromatometric Titrations

For the precise volumetric estimation of reductants like ascorbic acid, hydroquinone, and metol, diethazine hydrochloride serves as a highly reproducible redox indicator. During bromate titration, the compound undergoes a sharp, reversible one-electron oxidation to a semiquinonoid radical cation at the exact equivalence point [1]. This reversibility and distinct color change provide lower titration error compared to irreversible indicators that can be prematurely degraded by localized excess of the titrant.

Evidence DimensionIndicator reversibility and equivalence point sharpness
Target Compound DataSharp, fully reversible color change driven by stable radical cation formation
Comparator Or BaselineIrreversible redox indicators (e.g., methyl orange in bromatometry)
Quantified DifferenceEliminates premature indicator bleaching, reducing volumetric error margins
ConditionsBromate titration of quinol, metol, and ascorbic acid in acidic media

Ensures high reproducibility and accuracy in industrial quality control laboratories performing manual or automated redox titrations.

Membrane Interaction
Head-to-head
Peripheral membrane activity; lowers DPPC phase transition temperature with lower molar activity than chlorpromazine
Biophysical distinction for drug-membrane research
DSC and NMR evidence; quantitative molar activity difference

Established Baseline for Butyrylcholinesterase Inhibition Models

In pharmacological research, diethazine hydrochloride is procured as a reliable reference standard for anticholinergic activity. Its mechanism of action is well-characterized as an inhibitor of butyrylcholinesterase (BChE) [1]. Utilizing diethazine as a baseline allows researchers to accurately benchmark the BChE versus acetylcholinesterase (AChE) selectivity of novel phenothiazine derivatives, a comparison that is structurally mismatched if a non-phenothiazine anticholinergic (like trihexyphenidyl) is used as the control.

Evidence DimensionEnzyme inhibition pathway
Target Compound DataEstablished BChE inhibitor with phenothiazine core
Comparator Or BaselineNon-phenothiazine anticholinergics (e.g., trihexyphenidyl)
Quantified DifferenceProvides exact structural-activity baseline for phenothiazine-class BChE selectivity
ConditionsIn vitro cholinesterase inhibition assays

Essential for neuropharmacology labs requiring a structurally matched reference standard to validate the selectivity of new phenothiazine-based enzyme inhibitors.

Toxicity Profile Context
Class-level
Characterized as more toxic than ethopropazine (qualitative class-level inference)
Supports compound selection review for in vivo studies
Specific LD50 values not provided; review NCATS Inxight source
Brain GAT Enzyme Effect
Head-to-head
No inhibitory effect on glutamic-aspartic transaminase (GAT); chlorpromazine and others inhibited GAT
Enzymatic profile distinction for neurochemical studies
Rat brain homogenates; structure-activity relationship consideration
Aqueous Solubility
Reported
~1 part in 5 parts water; soluble in ethanol and chloroform
Facilitates aqueous formulation and analytical sample preparation
Data from DrugFuture; practically insoluble in ether

Trace Metal Extractive Spectrophotometry

Diethazine hydrochloride is a highly effective reagent for the rapid quantification of Ruthenium(III), Tungsten(V), and Uranium(VI) in complex metallurgical or environmental samples. Its ability to form instantaneous complexes and facilitate quantitative chloroform extraction ensures high sensitivity and throughput [1].

Industrial Bromatometric Quality Control

In industrial quality control, this compound is procured as a reliable, reversible redox indicator. It is specifically used in the volumetric bromate titration of antioxidants like ascorbic acid and photographic developers such as hydroquinone, where it prevents the premature bleaching errors associated with irreversible indicators [2].

Neuropharmacological Reference Benchmarking

For drug discovery laboratories developing novel phenothiazine-based anticholinergic agents, diethazine hydrochloride serves as the definitive structural baseline. It allows researchers to accurately benchmark butyrylcholinesterase (BChE) inhibition selectivity against a well-characterized, structurally matched control[3].

Application Fit

Application
Selection Property
Validation Focus
Polysynaptic reflex pathway research
Reflex selectivity profile
Polysynaptic vs. monosynaptic endpoint comparison
Antimycobacterial SAR studies
Antimycobacterial MIC context
Strain-panel potency benchmarking
HPLC bioanalytical method development
Extraction recovery and detection context
LOQ and reproducibility review
Drug-membrane biophysics research
Peripheral membrane interaction profile
Phase transition modulation in model membranes

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

334.1270476 g/mol

Monoisotopic Mass

334.1270476 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S88072126Q

Related CAS

60-91-3 (Parent)

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Other CAS

341-70-8

Wikipedia

Diethazine hydrochloride
1: VILALLONGA F, FRIED E, IZQUIERDO JA. Promazine, promethazine, diethazine and imipramine at the air- 0.1 M HCl interface. Arch Int Pharmacodyn Ther. 1961 Mar 1;130:260-5. PubMed PMID: 13781334.

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